Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol
Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs) and kinases. 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8) is a highly specialized, sterically tuned heterocyclic intermediate[1]. It is most prominently utilized in the synthesis of 3-substituted 2-amino-indole derivatives, which act as agonists or positive allosteric modulators (PAMs) for the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43[2][3].
This whitepaper provides an authoritative breakdown of its physicochemical properties, structural rationale, and validated laboratory protocols for its incorporation into complex active pharmaceutical ingredients (APIs).
Structural Elucidation & Physicochemical Profiling
The molecular architecture of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol is deliberately engineered to balance lipophilicity, metabolic stability, and hydrogen-bonding capacity.
Mechanistic Rationale of Substituents
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Pyrimidine-4-ol Core: The central heteroaromatic ring provides two nitrogen atoms that act as potent hydrogen-bond acceptors. The hydroxyl group at the C4 position undergoes tautomerization to a pyrimidin-4(1H)-one form, providing a versatile nucleophilic handle for O-alkylation or cross-coupling.
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2-Cyclopropyl Moiety: Unlike linear alkyl chains (e.g., propyl or butyl) which are highly susceptible to cytochrome P450-mediated oxidative metabolism, the cyclopropyl ring offers a compact, rigid, and metabolically stable profile while maintaining the required lipophilicity to engage shallow hydrophobic receptor pockets.
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6-Cyclohexyl Moiety: The bulky cyclohexyl group acts as a primary hydrophobic anchor. In GPCR targets like GPR43, this bulk is critical for displacing water molecules within the deep transmembrane binding domains, thereby driving binding affinity through the hydrophobic effect.
Quantitative Data Summary
Based on the atomic composition (13 Carbon, 18 Hydrogen, 2 Nitrogen, 1 Oxygen), the exact molecular weight and associated properties are summarized below[4][5][6].
| Property | Value |
| Chemical Name | 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol |
| CAS Registry Number | 1258306-15-8 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Monoisotopic / Exact Mass | 218.1419 Da |
| SMILES (Enol form) | OC1=CC(C2CCCCC2)=NC(C3CC3)=N1 |
| InChIKey | WQNCRYFKCKUWRI-UHFFFAOYSA-N |
Mechanistic Role in Drug Discovery: The GPR43 Axis
Short-chain fatty acids (SCFAs) like acetate and butyrate are natural ligands for GPR43, a receptor heavily implicated in metabolic homeostasis, GLP-1/PYY secretion, and inflammatory bowel disease (IBD)[7][8].
Derivatives synthesized from 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol act as potent synthetic agonists for GPR43[2][9]. Upon binding, these compounds trigger a dual-pathway cascade:
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Gαq and Gαi/o Coupling: Leads to intracellular calcium mobilization and cAMP suppression, respectively, driving the secretion of metabolic hormones like GLP-1[8].
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Gα12/13-RhoA Pathway: Promotes the dephosphorylation and nuclear translocation of YAP/TAZ, which are critical transcription factors for mucosal tissue repair and anti-inflammatory responses[8][9].
Figure 1: Signal transduction pathways activated by GPR43 agonists derived from the pyrimidine intermediate.
Synthetic Workflows & Experimental Protocols
To utilize 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol in the synthesis of complex APIs (such as 3-substituted 2-amino-indoles), the pyrimidin-4-ol must undergo O-alkylation or cross-coupling[7][10]. The following protocol outlines a self-validating system for coupling this intermediate.
Step-by-Step Methodology: Base-Mediated Coupling
Objective: To covalently link the pyrimidine intermediate to an electrophilic core (e.g., an aryl halide or activated alkyl scaffold) via nucleophilic aromatic substitution (SNAr) or O-alkylation.
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System Preparation (Inert Atmosphere):
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Action: Degas 1.5 mL of anhydrous dimethoxyethane (DME) with nitrogen for 15 minutes.
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Causality: DME is a highly coordinating aprotic solvent that stabilizes metal cations, enhancing the nucleophilicity of the resulting alkoxide. Nitrogen prevents oxidative degradation of sensitive reagents.
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Deprotonation:
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Action: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, ~2.0 equiv) in 4.0 mL of anhydrous DME. Slowly add 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (462 mg, 2.12 mmol) at 0 °C, then warm to room temperature (rt) for 10 minutes[10].
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Causality: NaH irreversibly deprotonates the hydroxyl group (forming H₂ gas as a visual confirmation of reaction), generating the highly reactive pyrimidin-4-olate anion.
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Electrophile Introduction & Coupling:
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Action: Add the electrophilic coupling partner (e.g., 2-chloro-3-iodopyridine derivative or similar scaffold) to the reaction mixture. Stir at rt for 4 days[7][10].
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Causality: The extended reaction time at room temperature minimizes thermal degradation of the cyclopropyl ring while allowing the sterically hindered nucleophile to fully react.
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Reaction Quenching & Extraction:
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Action: Pour the mixture onto crushed ice. Extract sequentially with Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Wash the combined organic phases with saturated aqueous NaCl (brine)[7].
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Causality: Ice safely neutralizes unreacted NaH. The dual-solvent extraction ensures complete recovery of both highly lipophilic and moderately polar products. Brine removes residual water from the organic layer.
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Purification:
Figure 2: Workflow for the base-mediated coupling of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.
Analytical Validation Protocols
To ensure the integrity of the starting material before initiating multi-step syntheses, the following analytical parameters must be validated:
| Analytical Technique | Target Parameter | Expected Outcome / Causality |
| LC-MS (ESI+) | Mass-to-Charge Ratio | m/z 219.15 [M+H]⁺ . Validates the exact mass (218.14 Da). |
| ¹H NMR (400 MHz, CDCl₃) | Pyrimidine Core (C5-H) | Singlet at ~6.1–6.3 ppm . Confirms the integrity of the aromatic ring. |
| ¹H NMR (400 MHz, CDCl₃) | Aliphatic Protons | Multiplets between 0.8–2.5 ppm . Integrates to 16 protons, confirming the presence of intact cyclohexyl and cyclopropyl rings. |
| FT-IR Spectroscopy | O-H / N-H Stretch | Broad band at ~3000–3200 cm⁻¹ . Confirms the hydroxyl group / lactam tautomerism essential for the coupling step. |
References
- Takeda Pharmaceutical Company Limited. (2015). 3-substituted 2-amino-indole derivatives (Patent No. WO2015198045A1).
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Mo, J., et al. (2021). The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA. Molecules and Cells, 44(7), 489-498. National Institutes of Health (NIH).[Link]
Sources
- 1. 2-cyclopropyl-6-cyclohexyl-4-hydroxypyrimidine | 1258306-15-8 [sigmaaldrich.com]
- 2. WO2015198045A1 - 3-substituted 2-amino-indole derivatives - Google Patents [patents.google.com]
- 3. Publications – Farnaby Group [sites.dundee.ac.uk]
- 4. keyorganics.net [keyorganics.net]
- 5. CAS No. 2090448-86-3 | Chemsrc [chemsrc.com]
- 6. CAS:1258306-10-36-Benzyl-2-cyclopropylpyrimidin-4-ol-毕得医药 [bidepharm.com]
- 7. WO2015198045A1 - 3-substituted 2-amino-indole derivatives - Google Patents [patents.google.com]
- 8. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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